Ethyl behenate

描述

Contextualization within Fatty Acid Ester Biochemistry

Fatty acid ethyl esters (FAEEs) are formed through the esterification of a fatty acid with ethanol (B145695). In biological systems, this process can occur both enzymatically and non-enzymatically. The primary route of FAEE synthesis in mammals, particularly after ethanol consumption, is through the action of various enzymes, including pancreatic carboxyl ester lipase (B570770) (CEL) and fatty acid ethyl ester synthase (FAEES). bmj.com These enzymes are found in several organs, with significant activity in the pancreas, liver, and to a lesser extent, the brain and heart.

The biosynthesis of FAEEs is a critical area of study, especially in the context of alcohol metabolism. When ethanol is consumed, it can be metabolized non-oxidatively, leading to the formation of FAEEs from endogenous fatty acids. nih.gov This pathway is distinct from the more well-known oxidative metabolism of ethanol. The resulting FAEEs can accumulate in tissues and are considered mediators of alcohol-induced organ damage. nih.gov

In the broader biochemical landscape, fatty acids are fundamental building blocks for complex lipids and play crucial roles in energy storage and cellular signaling. ncert.nic.in The esterification of these fatty acids, including the formation of ethyl esters, alters their physical and chemical properties, which in turn influences their biological activity and metabolic fate. Microbial systems have also been engineered to produce FAEEs, including those with long chains, for applications such as biofuels. nih.govnih.gov This involves the heterologous expression of enzymes like wax ester synthases that can utilize fatty acyl-CoAs and ethanol to produce FAEEs. nih.gov

Significance in Natural Product Chemistry

Ethyl docosanoate has been identified as a component in a variety of natural products, where it can contribute to flavor, aroma, and potentially play other ecological roles. For instance, it is a constituent of honey aroma and has been found in the flowers of Moringa oleifera. mdpi.com

A notable example of its significance is in the quality of traditional Chinese Baijiu. Research has shown that the concentration of long-chain fatty acid ethyl esters, including ethyl docosanoate, increases with the aging of Baijiu. mdpi.com These compounds are believed to contribute to the mellow and full-bodied taste of the aged liquor, potentially by mitigating the harsh, spicy sensations. mdpi.com The origins of these esters in Baijiu are thought to be threefold: from the raw materials, through microbial synthesis during fermentation, and via chemical esterification during the aging process. mdpi.com

Furthermore, ethyl docosanoate has been identified in the volatile organic compounds of certain plants, such as in cultivars of Coreopsis, a genus of flowering plants in the Asteraceae family. While its precise function in these plants is not fully elucidated, its presence suggests a potential role in plant-insect interactions or as a protective agent.

Table 1: Selected Natural Occurrences of Ethyl Docosanoate

| Natural Source | Context/Significance |

|---|---|

| Honey | Component of aroma profile. bmj.com |

| Moringa oleifera Flowers | Naturally occurring fatty acid ester. mdpi.com |

| Chinese Baijiu | Contributes to aged flavor profile. mdpi.com |

| Coreopsis Cultivars | Identified as a volatile organic compound. |

Overview of Current Research Trajectories for Long-Chain Fatty Acid Ethyl Esters

Current research on long-chain fatty acid ethyl esters (LCFAEEs), including ethyl docosanoate, is multifaceted, spanning from toxicology to food science and biotechnology.

A significant area of investigation is the role of LCFAEEs in alcohol-induced diseases. Studies have demonstrated that these esters are formed in various organs following ethanol consumption and can contribute to cellular dysfunction. For example, FAEEs have been shown to induce mitochondrial dysfunction and are implicated in the pathogenesis of alcoholic pancreatitis. bmj.comnih.gov Research suggests that FAEEs can disrupt cellular calcium signaling and ATP synthesis, leading to cell injury and death. bmj.com However, some studies also indicate that FAEEs may be less toxic than their parent free fatty acids, suggesting a complex role in disease pathology. nih.gov

The interaction of LCFAEEs with biological membranes is another active research area. Due to their amphipathic nature, these molecules can insert into lipid bilayers, altering membrane fluidity and integrity. nih.gov This can have profound effects on the function of membrane-bound proteins and cellular signaling pathways.

In the realm of food science, research continues to explore the contribution of LCFAEEs to the flavor and sensory properties of fermented beverages and other food products. mdpi.com Understanding the formation and evolution of these compounds during processing and aging is crucial for quality control and product development.

Finally, the enzymatic and microbial production of LCFAEEs is a growing field of interest for industrial applications. Researchers are exploring the use of lipases and engineered microorganisms to synthesize specific FAEEs for use as biofuels, lubricants, and in the cosmetic industry. nih.govmdpi.com The development of efficient and sustainable production methods is a key focus of this research trajectory.

Table 2: Key Research Areas for Long-Chain Fatty Acid Ethyl Esters

| Research Area | Focus of Investigation | Key Findings/Implications |

|---|---|---|

| Toxicology | Role in alcohol-induced organ damage (e.g., pancreatitis, heart disease). bmj.comnih.govnih.gov | FAEEs can induce mitochondrial dysfunction, disrupt calcium homeostasis, and contribute to cellular injury. bmj.com |

| Biophysics | Interaction with cellular membranes. nih.gov | Can alter membrane fluidity and integrity, impacting cellular function. nih.gov |

| Food Science | Contribution to flavor and aroma in fermented products. mdpi.com | Important for the sensory profile of aged beverages like Baijiu. mdpi.com |

| Biotechnology | Enzymatic and microbial synthesis for industrial applications. nih.govmdpi.com | Potential for sustainable production of biofuels, lubricants, and cosmetics. nih.gov |

Structure

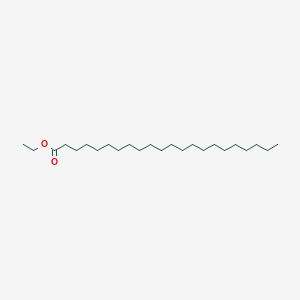

2D Structure

属性

IUPAC Name |

ethyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZCYLOUIAIZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207813 | |

| Record name | Ethyl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5908-87-2 | |

| Record name | Ethyl docosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5908-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl behenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl docosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3XW559OLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution in Biological Systems

Presence in Plant Lipidomes

Ethyl docosanoate has been identified as a constituent of the lipid profiles of several plant species. Its detection is often the result of phytochemical analyses of various plant parts, typically utilizing solvent extraction followed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Andrographis paniculata : Ethyl docosanoate has been identified as a component in the ethanolic extract of the leaves of this medicinal plant.

Solanum habrochaites : This compound has been detected in the leaf and branch extracts of the wild tomato species S. habrochaites. Its identification represents the first record of this ethyl ester in both the Solanum genus and the wider Solanaceae family nih.govresearchgate.netacademicjournals.orgijpsnonline.com.

Calotropis procera : The ethanolic leaf extracts of C. procera have been shown to contain fatty acid ethyl esters as a major phytochemical group, accounting for 21.36% of the components in one study nih.gov. However, the specific identification of ethyl docosanoate within this class is not consistently detailed across various analyses of the plant's extracts researchgate.netacademicjournals.orgresearchgate.netsciencescholar.us.

Serjania triquetra : Analysis of a hydroalcoholic extract of this climbing plant led to the identification of ethyl docosanoate researchgate.net.

Prosopis juliflora : Ethyl docosanoate is present in the ethanol (B145695) extract of the roots of P. juliflora researchgate.net.

Sarcocephalus latifolius : In the ethanolic bark extract of this African peach tree, ethyl docosanoate has been identified as a minor constituent thaiscience.info.

Hyptis capitata : Also known as knobweed, the ethanolic leaf extract of this plant has been found to contain docosanoic acid, ethyl ester (ethyl docosanoate) researchgate.net.

The identification of ethyl docosanoate in plant extracts is primarily achieved through qualitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile and semi-volatile compounds, which are then identified based on their mass spectra. In some studies, quantitative or semi-quantitative data, such as the relative peak area percentage, is also reported, offering insight into the abundance of the compound relative to other identified substances in the extract.

Table 1: Profiling of Ethyl Docosanoate in Various Plant Extracts

| Botanical Species | Plant Part Analyzed | Extraction Solvent | Analytical Method | Relative Percentage (%) |

|---|---|---|---|---|

| Andrographis paniculata | Leaves | Ethanol | GC-MS | Not Reported |

| Solanum habrochaites | Aerial Parts (Leaves & Branches) | Ethanol | GC-MS | Not Reported researchgate.netacademicjournals.org |

| Serjania triquetra | Not Specified | Hydroalcoholic | GC-MS | 8.640 researchgate.net |

| Prosopis juliflora | Roots | Ethanol | GC-MS | Not Reported researchgate.net |

| Sarcocephalus latifolius | Bark | Ethanol | GC-MS | 0.57 thaiscience.info |

| Hyptis capitata | Leaves | Ethanol | GC-MS | Not Reported researchgate.net |

Detection in Microbial Metabolites

The occurrence of ethyl docosanoate is not limited to the plant kingdom; it has also been identified as a metabolite produced by microorganisms, particularly bacteria associated with marine life.

GC-MS analysis of crude extracts from the seaweed-associated bacterial strain Salinivibrio costicola M318 has revealed the presence of ethyl docosanoate among its metabolic products chemsociety.org.ng. These bacteria live in close association with seaweed and are recognized as producers of a diverse array of bioactive compounds chemsociety.org.ng.

Occurrence in Animal Tissues and Biofluids

Ethyl docosanoate has also been detected in secretions from the animal kingdom, where it may play a role in chemical communication.

An analysis of the chemical composition of odorous secretions from the Tasmanian short-beaked echidna (Tachyglossus aculeatus setosus) identified ethyl n-docosanoate. The compound was found in samples taken from cloacal swabs and solid exudates of the animal. These secretions are believed to be used for olfactory cues, potentially to attract and locate mates during the breeding season researchgate.netchemsociety.org.ng.

Biosynthetic Pathways and Metabolic Intermediacy

Enzymatic Esterification Mechanisms of Docosanoic Acid

Ethyl docosanoate is formed via the esterification of docosanoic acid with ethanol (B145695). This reaction is catalyzed by specific enzymes through pathways that are part of the body's non-oxidative metabolism of ethanol. nih.govresearchgate.net Two primary enzymatic mechanisms have been identified for the synthesis of fatty acid ethyl esters (FAEEs) like ethyl docosanoate.

One pathway involves a class of enzymes known as Fatty Acid Ethyl Ester Synthases (FAEES) . wikipedia.orgresearchgate.net These enzymes directly catalyze the condensation of a fatty acid, such as docosanoic acid, with ethanol to form the corresponding ethyl ester. researchgate.net This process does not require the fatty acid to be activated with coenzyme A. researchgate.net FAEES have been identified in organs that are often affected by alcohol consumption. nih.gov

A second major pathway is catalyzed by Acyl-CoA:Ethanol O-Acyltransferase (AEAT) . researchgate.netnih.gov In this mechanism, the fatty acid is first activated to its coenzyme A (CoA) derivative, forming docosanoyl-CoA. The AEAT enzyme then facilitates the transfer of the docosanoyl group from CoA to ethanol, producing ethyl docosanoate and releasing free CoA. nih.govwikipedia.org Under normal physiological conditions where the ratio of acyl-CoA to free fatty acids is high, the AEAT pathway is considered a significant contributor to the formation of FAEEs. nih.gov Some research suggests that certain carboxylesterases, which are typically involved in hydrolysis, may also exhibit AEAT activity. nih.gov

| Enzyme | EC Number | Substrates | Products | Pathway Description |

|---|---|---|---|---|

| Fatty Acid Ethyl Ester Synthase (FAEES) | EC 3.1.1.67 | Docosanoic Acid, Ethanol | Ethyl Docosanoate, Water | Directly esterifies a free fatty acid with ethanol. wikipedia.orgresearchgate.net |

| Acyl-CoA:Ethanol O-Acyltransferase (AEAT) | EC 2.3.1.75 (class) | Docosanoyl-CoA, Ethanol | Ethyl Docosanoate, Coenzyme A | Transfers a fatty acyl group from an activated acyl-CoA to ethanol. nih.govwikipedia.org |

Role as a Fatty Acid Ester in Lipid Metabolism Pathways

FAEEs, including ethyl docosanoate, are recognized as non-oxidative metabolites of ethanol. researchgate.netscilit.comnih.gov Unlike the primary oxidative pathway that breaks down ethanol into acetaldehyde (B116499) and then acetate (B1210297), the non-oxidative pathway creates conjugates with endogenous molecules like fatty acids. researchgate.net These esters are found in the serum and tissues of individuals after ethanol consumption. nih.gov As hydrophobic molecules, FAEEs can be incorporated into the core of lipoproteins, such as low-density lipoprotein (LDL), for transport. nih.gov Their accumulation in tissues is linked to the cellular effects observed with alcohol consumption. nih.gov

The synthesis of ethyl docosanoate directly connects the metabolic pathways of its precursors. Docosanoic acid is a very-long-chain saturated fatty acid (VLCFA) found in various plant oils and is also a product of endogenous fatty acid elongation. foodb.cawikipedia.org Ethanol, when consumed, becomes systemically available. The presence of both substrates—docosanoic acid (or its acyl-CoA form) and ethanol—allows FAEES and AEAT enzymes to produce ethyl docosanoate. researchgate.netnih.gov The rate of formation is dependent on the availability of these precursors and the activity of the synthesizing enzymes. researchgate.net The metabolism of docosanoic acid itself can proceed through pathways like omega-oxidation in liver microsomes, which converts it to dicarboxylic acids, representing a competing fate for this fatty acid. nih.gov

The yeast Saccharomyces cerevisiae is a well-studied model organism for lipid metabolism and has been engineered for the production of various fatty acid-derived molecules, including FAEEs. nih.govoup.com While yeast naturally produces fatty acids, primarily with chain lengths of 16 or 18 carbons, its native capacity to generate VLCFAs like docosanoic acid is very limited. oup.com

Metabolic engineering efforts have focused on enhancing the production of FAEEs by several strategies:

Expressing a Wax Ester Synthase: Introducing a gene for a wax ester synthase (WS), such as ws2, provides the enzymatic machinery to esterify fatty acyl-CoAs with an alcohol. nih.gov These enzymes can utilize ethanol to produce FAEEs. oup.com

Increasing Precursor Supply: Engineering the central metabolism to boost the pool of acetyl-CoA, the fundamental building block for fatty acids, is a key strategy. researchgate.netbohrium.com This can involve overexpressing genes like ACC1, which encodes acetyl-CoA carboxylase. nih.gov

Blocking Competing Pathways: To channel more fatty acids toward FAEE production, competing pathways are often deleted. This includes knocking out genes involved in the formation of storage lipids (e.g., DGA1, LRO1) and genes for β-oxidation (e.g., POX1), the process that breaks down fatty acids. nih.gov

The production of very-long-chain FAEEs like ethyl docosanoate in yeast presents additional challenges due to the need to engineer the fatty acid elongation machinery to efficiently produce C22 chains. oup.com

| Gene | Encoded Protein | Function in FAEE Synthesis | Reference |

|---|---|---|---|

| ws2 | Wax Ester Synthase | Catalyzes the esterification of a fatty acyl-CoA and an alcohol to form an ester. | nih.gov |

| ACC1 | Acetyl-CoA Carboxylase | Catalyzes the first committed step in fatty acid synthesis, converting acetyl-CoA to malonyl-CoA. Overexpression increases precursor supply. | nih.gov |

| POX1 | Fatty Acyl-CoA Oxidase | Catalyzes the first step of β-oxidation. Deletion prevents fatty acid degradation. | nih.gov |

| DGA1/LRO1 | Diacylglycerol Acyltransferases | Involved in synthesizing triacylglycerols (storage lipids). Deletion channels fatty acids away from storage. | nih.gov |

Integration within Broader Metabolic Networks

The synthesis of ethyl docosanoate is integrated with central carbon metabolism. The docosanoic acid precursor is derived from the fatty acid synthesis and elongation pathways, which begin with the C2 building block, acetyl-CoA. nih.gov Acetyl-CoA is a critical node in metabolism, produced from the breakdown of carbohydrates (via glycolysis and the pyruvate (B1213749) dehydrogenase complex), amino acids, and the β-oxidation of other fatty acids. wikipedia.org The ethanol precursor is primarily derived from exogenous sources but in fermentative organisms like yeast, it is a major product of glycolysis under anaerobic conditions. wikipedia.org

Potential for De Novo Synthesis in Organisms

De novo synthesis refers to the creation of complex molecules from simple precursors. Organisms capable of de novo fatty acid synthesis can, in principle, produce ethyl docosanoate. slideshare.net This process begins with acetyl-CoA, which is elongated in a cyclical process by the fatty acid synthase (FAS) complex to typically produce palmitoyl-CoA (C16). nih.gov

To produce docosanoic acid, further elongation of C16 or C18 fatty acids is required. This is carried out by fatty acid elongation (FAE) systems, which are membrane-bound enzyme complexes that sequentially add two-carbon units. nih.gov Once docosanoyl-CoA is formed, it can be esterified with ethanol, which may also be produced de novo by the organism through fermentation. wikipedia.org The natural occurrence of ethyl docosanoate has been reported in the flower of the Moringa oleifera tree and as a component of honey aroma, suggesting that de novo synthesis occurs in the plant and insect kingdoms. cymitquimica.comlookchem.com

Advanced Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of ethyl docosanoate, providing the means to isolate it from other components in a mixture. Gas and liquid chromatography, often coupled with mass spectrometry, are the most powerful tools for this purpose, while thin-layer chromatography serves as a valuable screening method.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like ethyl docosanoate. nih.gov Its high sensitivity and selectivity make it one of the most powerful methods for the routine analysis of organic pollutants and other compounds in various samples. nih.gov In GC, compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. Ethyl docosanoate, being a fatty acid ethyl ester (FAEE), is well-suited for GC analysis due to its volatility, which is greater than its corresponding carboxylic acid. spectra-analysis.com

The coupling of GC with a mass spectrometer allows for both identification and quantification. As separated compounds elute from the GC column, they enter the MS detector, which ionizes them and separates the resulting fragments based on their mass-to-charge (m/z) ratio. researchgate.net The resulting mass spectrum serves as a molecular fingerprint. For ethyl docosanoate (C24H48O2, molecular weight 368.6 g/mol ), the mass spectrum shows a characteristic fragmentation pattern. nist.gov A key feature in the mass spectra of many fatty acid ethyl esters is the McLafferty rearrangement ion at m/z = 88, which is a strong indicator of the ethyl ester group. researchgate.net

GC-MS has been successfully applied to identify ethyl docosanoate in diverse and complex matrices, such as rhizosphere soils, where its presence and concentration can be indicative of specific biological or environmental processes. researchgate.net The method's robustness also allows for the quantification of FAEEs in biological samples, where they can serve as markers for ethanol (B145695) intake. researchgate.net For quantitative analysis, an internal standard, such as ethyl heptadecanoate, is often used to ensure accuracy. researchgate.net Derivatization techniques, such as silylation, can be employed to increase the volatility of other compounds in a sample, allowing for comprehensive profiling, though ethyl docosanoate itself typically does not require derivatization. unipi.itjmaterenvironsci.com

| Parameter | Description | Reference |

|---|---|---|

| Molecular Formula | C24H48O2 | nist.gov |

| Molecular Weight | 368.6 g/mol | nist.gov |

| Primary Application | Identification and quantification of organic contaminants in environmental and biological samples. | nih.govresearchgate.net |

| Sample Preparation | Often involves liquid-liquid or solid-phase extraction to isolate lipids. | researchgate.net |

| Key Mass Spectral Ions | Molecular ion (M+) and characteristic fragments, including the McLafferty rearrangement ion at m/z = 88 for ethyl esters. | nist.govresearchgate.net |

| Reported Identification | Identified as a liposoluble component in soil samples. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), offer powerful alternatives for the analysis of fatty acid esters, particularly those that are less volatile or thermally sensitive. These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For ethyl docosanoate, a non-polar molecule, reverse-phase (RP) HPLC is the most common approach. sielc.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724), water, and an acid modifier like formic or phosphoric acid. sielc.com

The coupling of HPLC or UPLC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and specificity for quantification. nih.gov LC-MS/MS methods have been developed for the quantification of other long-chain FAEEs, such as the ethyl esters of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), in biological fluids like plasma. nih.govnih.gov These methods typically use atmospheric-pressure chemical ionization (APCI) or electrospray ionization (ESI) sources and operate in multiple reaction monitoring (MRM) mode for high selectivity. nih.govnih.gov Similar methodologies can be readily adapted for the precise quantification of ethyl docosanoate. The use of smaller particle sizes in UPLC columns (e.g., sub-2 µm) allows for faster analysis times and improved resolution compared to traditional HPLC. sielc.com

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), adaptable to UPLC. | sielc.com |

| Stationary Phase | C18 columns are commonly used for separating non-polar lipids. | sielc.comnih.gov |

| Mobile Phase | Typically a gradient of acetonitrile and water, often with a formic or acetic acid modifier for MS compatibility. | sielc.comnih.gov |

| Detector | Mass Spectrometry (MS or MS/MS) is preferred for high sensitivity and specificity. | nih.govnih.gov |

| Ionization Mode | Atmospheric-Pressure Chemical Ionization (APCI) in positive mode has been shown to be effective. | nih.gov |

| Application | Quantification of FAEEs in biological matrices and pharmaceutical formulations. | nih.govsigmaaldrich.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. youtube.com It is particularly useful for screening extracts, monitoring reaction progress, and for the initial fractionation of complex lipid samples before analysis by more sophisticated methods like GC-MS. researchgate.netnih.gov In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. youtube.com The plate is then placed in a sealed chamber containing a solvent system (eluent). The eluent moves up the plate by capillary action, and compounds separate based on their differential affinity for the stationary phase and the mobile phase.

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel plates (silica gel 60) are standard for normal-phase TLC. | youtube.comnih.gov |

| Mobile Phase (Eluent) | Mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297), diethyl ether). Common ratios include 70:30 or 80:20 (non-polar:polar). | youtube.comresearchgate.net |

| Application | Spotting of the sample extract onto the baseline of the TLC plate. | youtube.com |

| Development | The plate is developed in a sealed chamber saturated with the eluent vapor. | youtube.comyoutube.com |

| Visualization | UV light or chemical stains (e.g., phosphomolybdic acid, vanillin-sulfuric acid) that react with lipids. | nih.gov |

| Purpose | Rapid screening, purity assessment, and preparative fractionation of lipid extracts. | researchgate.netresearchgate.net |

Spectroscopic Approaches for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes, and the resulting absorption spectrum serves as a unique molecular fingerprint. mdpi.comdocbrown.info

For an ester like ethyl docosanoate, the FT-IR spectrum is dominated by two characteristic and strong absorption bands. The most prominent peak is due to the carbonyl (C=O) group stretching vibration, which for aliphatic esters appears in the region of 1750–1735 cm⁻¹. orgchemboulder.com The second key feature is the C-O stretching vibration, which typically appears as two or more bands in the fingerprint region between 1300 and 1000 cm⁻¹. orgchemboulder.com Additionally, the spectrum will show strong C-H stretching vibrations from the long aliphatic chain and the ethyl group, typically found just below 3000 cm⁻¹. researchgate.net The presence of these specific bands provides conclusive evidence for the ester functional group and the long hydrocarbon chain, which are the defining features of ethyl docosanoate. spectra-analysis.comacs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850–2960 | Strong | researchgate.net |

| C=O Stretch (Ester) | 1735–1750 | Strong, Sharp | orgchemboulder.com |

| C-H Bend (CH₂ and CH₃) | ~1465 | Variable | researchgate.net |

| C-O Stretch | 1000–1300 | Strong (two or more bands) | orgchemboulder.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful analytical tool for the complete structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For ethyl docosanoate, ¹H NMR spectroscopy can distinguish all the unique proton environments in the molecule. The spectrum would show:

A triplet around 1.25 ppm, integrating to 3 protons, corresponding to the terminal methyl group (CH₃) of the ethyl ester, split by the adjacent CH₂ group. youtube.com

A quartet around 4.12 ppm, integrating to 2 protons, from the methylene (B1212753) group (-O-CH₂) of the ethyl ester, split by the adjacent CH₃ group. youtube.com

A triplet around 2.28 ppm, integrating to 2 protons, for the α-methylene group (-CH₂-COO) adjacent to the carbonyl group.

A large, broad multiplet around 1.2-1.6 ppm, representing the many methylene (CH₂) groups in the long fatty acid chain.

A triplet around 0.88 ppm, integrating to 3 protons, from the terminal methyl group (CH₃) at the end of the long docosanoic acid chain.

¹³C NMR spectroscopy provides complementary information, showing a unique signal for each chemically distinct carbon atom. Key expected signals for ethyl docosanoate would include:

A signal for the carbonyl carbon (C=O) around 174 ppm.

A signal for the ester oxygen-linked carbon (-O-CH₂) around 60 ppm.

Signals for the carbons of the long aliphatic chain, mostly between 22 and 34 ppm.

A signal for the ethyl group's terminal methyl carbon (-O-CH₂-CH₃) around 14 ppm.

Together, ¹H and ¹³C NMR spectra allow for the unambiguous confirmation of the structure of ethyl docosanoate. researchgate.net

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | ¹H Splitting Pattern | Reference |

|---|---|---|---|---|

| ¹H | -COO-CH₂-CH₃ | ~1.25 | Triplet (t) | youtube.com |

| ¹H | -COO-CH₂-CH₃ | ~4.12 | Quartet (q) | youtube.com |

| ¹H | -CH₂-COO- | ~2.28 | Triplet (t) | youtube.com |

| ¹H | -(CH₂)₁₉- | ~1.2-1.6 | Multiplet (m) | researchgate.net |

| ¹H | CH₃-(CH₂)₂₀- | ~0.88 | Triplet (t) | researchgate.net |

| ¹³C | -C=O | ~174 | N/A | docbrown.info |

| ¹³C | -O-CH₂- | ~60 | N/A | docbrown.info |

| ¹³C | -(CH₂)ₙ- | ~22-34 | N/A | researchgate.net |

| ¹³C | -O-CH₂-CH₃ | ~14.3 | N/A | docbrown.info |

| ¹³C | CH₃-(CH₂)₂₀- | ~14.1 | N/A | researchgate.net |

Enzymatic and Chemoenzymatic Synthesis Strategies

Lipase-Catalyzed Esterification and Transesterification of Docosanoic Acid

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes capable of catalyzing both the hydrolysis and synthesis of esters. cirad.frresearchgate.netconicet.gov.ar In media with limited water content, lipases favor synthesis reactions, such as esterification and transesterification. cirad.fr This makes them suitable catalysts for the formation of fatty acid esters like ethyl docosanoate from docosanoic acid and ethanol (B145695). conicet.gov.ar

The efficiency of enzymatic synthesis is highly dependent on the choice of lipase (B570770) and the optimization of reaction conditions. Immobilized lipases, such as Novozym® 435 ( Candida antarctica lipase B immobilized on an acrylic resin), are frequently employed due to their ease of recovery and reusability. researchgate.netconicet.gov.ar Novozym 435 has demonstrated superior performance in various ester synthesis reactions compared to other lipases. researchgate.net

Another lipase formulation, Eversa® Transform 2.0 (ET2), derived from Thermomyces lanuginosus lipase, has been developed for biodiesel production and shows high catalytic activity. mdpi.comresearchgate.net Studies have explored the use of Eversa® Transform 2.0 in both free and immobilized forms for the esterification of fatty acids with ethanol. mdpi.comnih.gov Optimization studies for lipase-catalyzed reactions typically involve evaluating parameters such as enzyme concentration, temperature, substrate molar ratio, and the presence of water or solvents. researchgate.netconicet.gov.arbiointerfaceresearch.com For instance, the activity of Eversa® Transform 2.0 has been observed to increase at temperatures above 50 °C and at alkaline pH values. researchgate.net

Kinetic modeling is a valuable tool for understanding the mechanism of enzymatic reactions and optimizing process parameters. biointerfaceresearch.com Models, such as the Ping Pong Bi-Bi mechanism, have been used to describe the kinetics of lipase-catalyzed esterification reactions, providing insights into reaction rates and the affinity of the enzyme for its substrates. biointerfaceresearch.comsrce.hr Experimental data on the conversion of fatty acids to esters over time under varying conditions are used to develop and validate these kinetic models. conicet.gov.arbiointerfaceresearch.com This allows for the prediction of reaction behavior and the identification of optimal conditions for maximizing ester yield. conicet.gov.ar

Acid and Base Catalysis in Ethyl Docosanoate Synthesis

Beyond enzymatic methods, ethyl docosanoate can also be synthesized through chemical catalysis using acids or bases. cirad.fr Acid-catalyzed esterification, such as the Fischer esterification, involves the reaction of a carboxylic acid (docosanoic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. benchchem.comgoogle.com This reaction is typically carried out under reflux conditions to remove water, which drives the equilibrium towards ester formation. benchchem.com

Base catalysis can also be employed for ester synthesis, often involving the reaction of a fatty acid ester with an alcohol (transesterification) or the reaction of a carboxylic acid with an alcohol in the presence of a base. google.com However, the formation of ethyl esters via base-catalyzed transesterification can be more challenging compared to methyl esters, making acid catalysts often more suitable for the transesterification reaction when ethanol is used. sciengine.com Chemical methods, while capable of achieving high yields, often require high temperatures and can lead to the formation of undesirable by-products and environmental concerns due to chemical waste. cirad.fr

Process Intensification and Reactor Design for Ethyl Ester Production (e.g., Plug-flow packed-bed continuous reactors)

Process intensification aims to enhance the efficiency and sustainability of chemical processes. unito.it In the context of ethyl ester production, this can involve the use of continuous flow reactors, which offer advantages over traditional batch reactors, such as improved heat and mass transfer, better control over reaction parameters, and easier scale-up. benchchem.comunito.it

Plug-flow packed-bed continuous reactors are a type of tubular reactor where a solid catalyst, such as immobilized lipase or a heterogeneous chemical catalyst, is packed within the tube. encyclopedia.pubnih.gov Reactants flow through the packed bed, and the reaction occurs as they pass through the catalyst. encyclopedia.pub These reactors can be particularly advantageous for heterogeneous catalysis and offer high conversion efficiency per unit of solid catalyst. encyclopedia.pub The continuous nature of these reactors allows for steady-state operation and potentially higher productivity compared to batch processes. benchchem.comunito.it

Investigation of Esterification Artifacts in Extraction Procedures

During the extraction of lipids from biological samples, the presence of alcohols, such as ethanol used as a solvent or stabilizer in other solvents like chloroform, can lead to the artifactual formation of ethyl esters from free fatty acids present in the sample. scielo.brnih.gov This can occur during the extraction process itself or during subsequent analytical procedures, such as transesterification for fatty acid analysis. nih.gov

It is crucial to be aware of this potential for artifact formation when analyzing the lipid composition of extracts, particularly when identifying ethyl esters. scielo.brnih.gov Researchers must employ appropriate extraction and analytical methods to minimize or account for the formation of these artifacts. nih.gov Techniques to remove residual ethanol from solvents or to use extraction methods that avoid the presence of alcohols can help prevent artifactual esterification. nih.gov Confirmation that identified esters are naturally present in the sample and not artifacts of the extraction process is essential for accurate analysis. scielo.br

Theoretical and Computational Investigations of Ethyl Docosanoate

Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions

Molecular modeling and docking studies are computational techniques used to predict how a small molecule, like ethyl docosanoate, might interact with a larger biological molecule, such as an enzyme. These studies aim to determine the preferred binding orientation (pose) of the ligand within the enzyme's active site and estimate the strength of the interaction.

Research has utilized molecular docking to investigate the interactions of various fatty acid esters with enzymes. For instance, molecular docking simulations have been employed to study the potential of lipases to catalyze reactions involving fatty substances, including methyl docosanoate. These studies help identify the conformational positions of ligands within the catalytic site and analyze the nature and quantity of intermolecular interactions, such as hydrogen bonding and hydrophobic interactions mdpi.com. The theoretical score calculated in docking studies, often represented as the negative of the sum of energy terms involved in the protein-ligand interaction, provides an indication of the binding affinity scielo.br. A more positive score suggests a better interaction scielo.br.

While specific studies focusing solely on ethyl docosanoate docking were not extensively found, the principles and methodologies applied to other fatty acid esters, such as methyl docosanoate and other ethyl esters, are directly relevant mdpi.com. These methods involve preparing the enzyme and ligand structures, defining the active site, performing the docking simulation to generate various poses, and scoring these poses based on their predicted binding energy nih.govresearchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For ethyl docosanoate, MD simulations can provide insights into its conformational flexibility, stability, and interactions with its environment.

MD simulations track the movement of atoms and molecules over time by solving Newton's laws of motion. ijbiotech.com. This allows researchers to observe conformational changes, assess the stability of molecular structures or complexes, and calculate various properties ijbiotech.combonvinlab.org. A common metric used in MD simulations to evaluate stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time relative to a reference structure researchgate.netmdpi.com. A stable system typically exhibits RMSD fluctuations within a certain range researchgate.net.

Studies on other fatty acid esters and protein-ligand complexes demonstrate the application of MD simulations for analyzing stability and conformational dynamics mdpi.commdpi.comresearchgate.net. For example, MD simulations have been used to confirm the stability of enzyme-substrate complexes involving methyl esters, with low RMSD values indicating stable bonds mdpi.com. The analysis of MD trajectories and RMSD plots provides an initial assessment of the stability of simulated systems researchgate.net. Parameters such as potential energy and protein-ligand interaction energy are also evaluated in MD simulations to understand the system's behavior mdpi.com.

While direct MD studies on ethyl docosanoate were not prominently found, the techniques used for similar long-chain fatty acid esters are applicable. These simulations often involve solvating the system (e.g., in water), energy minimization, and equilibration steps before running the production simulation to collect data for analysis mdpi.com.

Thermodynamic Modeling of Phase Behavior of Ethyl Esters

Thermodynamic modeling is crucial for understanding and predicting the phase behavior of ethyl esters, including ethyl docosanoate, under various conditions. This is particularly relevant in applications such as biodiesel production and separation processes.

Studies have investigated the high-pressure phase equilibria of various ethyl esters in supercritical fluids like ethane, propane, and carbon dioxide researchgate.netresearchgate.netacs.org. These studies involve measuring phase transition pressures and temperatures for different compositions of the mixtures researchgate.netresearchgate.net. Thermodynamic models, such as the sPC-SAFT and Peng Robinson equations of state, are often used to model this phase behavior researchgate.netresearchgate.net. However, accurately modeling the phase behavior of long-chain fatty acid esters can be challenging, and sometimes simpler linear relationships between phase transition pressure and carbon number provide more accurate predictions researchgate.net.

Research on ethyl esters with varying chain lengths (e.g., ethyl decanoate, ethyl dodecanoate, ethyl tetradecanoate, and ethyl hexadecanoate) in supercritical fluids has shown generally linear relationships between phase transition temperature and pressure researchgate.net. The presence of functional groups and chain length significantly influence the phase behavior researchgate.netresearchgate.net. Models are developed and refined using experimental data on pure component properties like vapor pressure and liquid density conicet.gov.arresearchgate.net.

Quantum Chemical Calculations in Fatty Acid Ester Research

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, properties, and reactivity of molecules. These calculations can be applied to fatty acid esters to understand their behavior at an atomic and electronic level.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate various molecular properties, including frontier orbitals (HOMO and LUMO), atomic charges, electrostatic potential, and polarizability mdpi.com. These properties are important for understanding chemical reactivity and intermolecular interactions. For instance, the energy difference between the highest occupied molecular orbital (HOMO) of a collector molecule (like an ester collector) and the lowest unoccupied molecular orbital (LUMO) of a mineral surface can be related to their interaction mdpi.com.

In the context of fatty acid esters, quantum chemical calculations can provide insights into the electronic distribution within the ester molecule, the polarity of different bonds, and the potential sites for chemical reactions. These calculations can complement experimental studies and molecular simulations by providing a deeper understanding of the fundamental chemical principles governing the behavior of these compounds.

Studies on different types of ester collectors have utilized quantum chemical calculations to investigate their electronic properties and correlate them with their performance mdpi.com. These calculations help establish structure-performance relationships by analyzing parameters like electrostatic potential and nucleophilic attack index mdpi.com.

While specific quantum chemical calculation studies focused solely on ethyl docosanoate were not extensively found, the application of these methods to other esters and organic molecules highlights their potential for providing valuable theoretical data on the electronic structure and properties of ethyl docosanoate.

Structural Analogues and Derivatives of Ethyl Docosanoate

Synthesis and Characterization of Docosanoate Esters with Varied Alcohol Moieties

The synthesis of docosanoate esters can be achieved through several chemical routes, most commonly through the esterification of docosanoic acid (behenic acid) with a corresponding alcohol. cymitquimica.com This process can be catalyzed by acids or enzymes. An alternative method is transesterification, where an existing ester reacts with an alcohol to form a new ester, a technique used, for example, in the synthesis of fatty acid starch esters. rug.nl

Methyl Docosanoate: A primary analogue of ethyl docosanoate, methyl docosanoate (or methyl behenate), is a naturally occurring fatty acid methyl ester found in various plant oils, including those from soybean, corn, and sunflower, which are utilized in biodiesel production. caymanchem.comchemicalbook.com It can be synthesized in the laboratory via acid-catalyzed esterification, for instance, by refluxing the fatty acid in methanol (B129727) with a sulfuric acid catalyst. rug.nl Methyl docosanoate exists as a wax-like solid at room temperature. chemicalbook.com

Table 1: Physical Properties of Methyl Docosanoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 929-77-1 | chemicalbook.com |

| Molecular Formula | C23H46O2 | chemicalbook.com |

| Molecular Weight | 354.61 g/mol | chemicalbook.com |

| Melting Point | 54-56 °C | chemicalbook.com |

| Boiling Point | 393 °C | chemicalbook.com |

| Appearance | White to Off-White Wax-like Solid | chemicalbook.com |

Feruloyloxy Docosanoate Derivatives: Derivatives can be created by esterifying docosanoic acid with more complex alcohols, such as those containing other functional groups. While specific research on feruloyloxy docosanoate is limited, the synthesis of related ferulic acid derivatives provides a model for their creation. Ferulic acid can be modified by introducing amino acids at different sites to synthesize derivatives like feruloylaminoacid methyl esters. nih.gov These synthesis strategies demonstrate how a phenolic compound like ferulic acid can be linked to other molecules, suggesting a pathway for creating feruloyloxy docosanoate derivatives with potential antioxidant or other biological activities. nih.gov

Other Docosanoate Esters: Varying the alcohol moiety further leads to a range of esters with different properties. An example is docosyl docosanoate (also known as behenyl behenate), an ester formed from docosanoic acid and docosanol (behenyl alcohol). nist.gov

The characterization of these synthesized esters is critical to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure. rug.nl Thermal properties are investigated using Differential Scanning Calorimetry (DSC) to determine melting points and glass transition temperatures, while Thermogravimetric Analysis (TGA) is used to assess thermal stability and decomposition patterns. rug.nl

Interfacial Behavior and Molecular Assembly Studies of Long-Chain Ethyl Esters

The behavior of long-chain esters at interfaces, such as an air-water interface, is dictated by their amphiphilic nature. Studies on monomolecular layers (monolayers) of these esters reveal significant insights into their molecular orientation and assembly.

When spread on a surface, long-chain monobasic esters like ethyl palmitate (a structural analogue of ethyl docosanoate) can form a liquid-expanded film. royalsocietypublishing.org As this film is compressed, it can transition to a more ordered, condensed state. royalsocietypublishing.org During this compression, the shorter alkyl chain of the ester (the ethyl group) can be forced under the water's surface, adopting a vertical orientation that opposes the long fatty acid chain. royalsocietypublishing.org This reorientation significantly alters the molecular configuration, which in turn affects the apparent dipole moment of the ester group. royalsocietypublishing.org

For esters with a sufficiently long alcohol chain, such as cetyl palmitate, the lateral adhesion between the fatty acid chain and the alcohol chain is strong enough to keep them adjacent to one another. royalsocietypublishing.org This results in the formation of a condensed film composed of "hairpin-like" molecules, where both hydrocarbon chains are oriented together. royalsocietypublishing.org This specific configuration changes the ester group's orientation to such a degree that its apparent dipole moment is reduced to nearly zero. royalsocietypublishing.org The interfacial properties and molecular packing are thus highly dependent on the lengths of both the fatty acid and the alcohol chains.

Structure-Metabolism Relationships in Fatty Acid Esters

The metabolism of fatty acid esters is intrinsically linked to their chemical structure. The specific composition of the hydrocarbon chain and the nature of the ester-linked substituent have a significant impact on the molecule's biological role and metabolic fate. lipotype.com

A key factor governing the metabolism of these esters is enzymatic hydrolysis, primarily carried out by esterase enzymes. researchgate.net The rate of this hydrolysis is strongly influenced by steric hindrance around the cleavable ester bond. researchgate.net The insertion of large, bulky chemical groups near the ester moiety is a known strategy to slow down the rate of metabolic breakdown. researchgate.net This principle of structure-metabolism relationships is fundamental in drug design, where modifying the steric bulk can control a compound's half-life. researchgate.net

Fatty acid esters can also function as a storage or transport form for other molecules. For example, fatty acid esters of estrogens can represent a storage form of the hormone within adipose tissue. nih.gov The release of the active compound from its esterified form is regulated by enzymatic processes of esterification and de-esterification. nih.gov In another metabolic context, fatty acid ethyl esters (FAEEs) are formed through the enzymatic esterification of fatty acids with ethanol (B145695), and their presence can be linked to alcohol consumption. nih.gov Furthermore, certain fatty acid derivatives, such as acylcarnitines, are essential for energy metabolism, as they facilitate the transport of fatty acids into the mitochondria for β-oxidation. lipotype.com The efficient transport and metabolism of cholesterol also rely on essential fatty acids. libretexts.org

Emerging Research Frontiers in Ethyl Docosanoate Science

Integration with Systems Biology and Metabolomics Approaches

Systems biology, an approach that seeks to understand the complex interactions within biological systems, coupled with metabolomics, the comprehensive study of small molecules (metabolites), offers a powerful lens through which to investigate the role and impact of ethyl docosanoate. Metabolomics allows for a real-time snapshot of the chemical processes occurring within a biological system, providing insights into the specific biochemical responses to various stimuli. mdpi.com

The integration of ethyl docosanoate into metabolomics workflows involves its identification and quantification within a complex mixture of metabolites. researchgate.net This is crucial for understanding its endogenous roles and its impact as an exogenous substance. In the context of human health, fatty acid ethyl esters (FAEEs), including potentially ethyl docosanoate, are recognized as markers of ethanol (B145695) intake. researchgate.net Untargeted metabolomics studies, which aim to quantify the complete set of metabolites, can reveal the presence of ethyl docosanoate and correlate its levels with specific physiological or pathological states. nih.gov

The workflow for such an analysis typically involves several key stages, from sample preparation to data analysis.

Table 1: Typical Metabolomics Workflow for Ethyl Docosanoate Analysis

| Stage | Description | Key Considerations for Ethyl Docosanoate |

| Sample Collection & Preparation | Obtaining biological samples (e.g., plasma, tissues) and extracting metabolites. | Selection of appropriate extraction solvents to ensure the recovery of the hydrophobic ethyl docosanoate. |

| Analytical Measurement | Using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect and quantify metabolites. | High-resolution MS is often preferred for its sensitivity and ability to distinguish between different fatty acid esters. |

| Data Processing & Analysis | Converting raw analytical data into a list of identified metabolites and their concentrations. | Use of databases like the Human Metabolome Database (HMDB) for metabolite identification. researchgate.net |

| Biological Interpretation | Connecting changes in metabolite levels to biological pathways and phenotypes. | Linking altered levels of ethyl docosanoate to metabolic pathways such as fatty acid metabolism and its potential role in cellular signaling. |

By integrating data on ethyl docosanoate levels with other 'omics' data (genomics, transcriptomics, proteomics), systems biology models can be developed to predict how this molecule influences cellular networks. This integrated approach is critical for elucidating the subtle and complex roles of very-long-chain fatty acid esters in biological systems.

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The ability to study molecules within their natural environment, or in situ, is a significant goal in analytical science. For ethyl docosanoate, this means detecting and mapping its distribution within tissues and cells without extensive extraction and purification procedures that can alter its native state. Advanced spectroscopic and imaging techniques are making this possible.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of fatty acid ethyl esters. nih.govresearchgate.net The mass spectrum of a compound provides a unique fragmentation pattern, acting as a molecular fingerprint. The NIST WebBook provides a reference mass spectrum for ethyl docosanoate, which is essential for its definitive identification in complex samples. researchgate.net

Table 2: Key Mass-to-Charge (m/z) Peaks in the Electron Ionization Mass Spectrum of Ethyl Docosanoate

| m/z Value | Interpretation |

| 368 | Molecular ion [M]+ |

| 323 | [M - OCH2CH3]+ |

| 88 | [CH3CH2OC(OH)=CH2]+ (McLafferty rearrangement) |

| 45 | [OCH2CH3]+ |

| 29 | [CH2CH3]+ |

Source: Adapted from NIST Mass Spectrometry Data researchgate.net

While GC-MS typically requires sample extraction, mass spectrometry imaging (MSI) techniques are emerging for the in situ analysis of lipids like ethyl docosanoate. MSI allows for the visualization of the spatial distribution of molecules directly from tissue sections, providing invaluable information on their localization within specific cellular structures or regions. acs.org This can reveal, for example, how ethyl docosanoate is distributed within an organ or how its localization changes in response to a particular condition.

Infrared reflection-absorption spectrometry is another technique that has been used for the in situ investigation of long-chain fatty acids at interfaces, which could be adapted for studying the behavior of ethyl docosanoate in biological membranes. nih.gov These advanced techniques are crucial for moving beyond simple quantification to understanding the dynamic and localized functions of ethyl docosanoate in biological systems.

Bioengineering and Synthetic Biology Applications Related to Fatty Acid Ester Production

The production of high-value chemicals from renewable resources is a major goal of synthetic biology and metabolic engineering. Ethyl docosanoate, with its potential applications in lubricants, cosmetics, and as a specialty chemical, is a target for microbial production. Saccharomyces cerevisiae (baker's yeast) is a favored host for such applications due to its robustness and well-characterized genetics. nih.gov

The biosynthesis of ethyl docosanoate in a microbial host requires the engineered production of its two precursors: docosanoic acid (a very-long-chain fatty acid, VLCFA) and ethanol. While ethanol is a natural fermentation product of yeast, the production of docosanoic acid requires significant metabolic engineering. researchgate.net

Key metabolic engineering strategies for producing C22 fatty acid derivatives in yeast include:

Enhancing Precursor Supply: Increasing the intracellular pool of acetyl-CoA, the basic building block for fatty acid synthesis.

Rewiring Fatty Acid Elongation: Modifying the native fatty acid elongation system to favor the production of very-long-chain fatty acids. This may involve the expression of heterologous elongase enzymes. researchgate.netnih.gov

Expressing a Wax Ester Synthase: Introducing an enzyme that can efficiently catalyze the esterification of docosanoyl-CoA with ethanol to form ethyl docosanoate. nih.gov

Blocking Competing Pathways: Deleting genes involved in pathways that divert precursors away from the desired product, such as storage lipid synthesis or fatty acid degradation. hmdb.ca

One study on the production of docosanol (the alcohol derivative of docosanoic acid) in S. cerevisiae demonstrated the feasibility of producing C22 compounds at significant titers. researchgate.net The strategies employed in this research provide a clear roadmap for the bioengineering of yeast for ethyl docosanoate production.

Table 3: Genetic Engineering Strategies for C22-Derived Chemical Production in S. cerevisiae

| Engineering Target | Gene/Pathway | Rationale | Reference |

| Increase Acetyl-CoA | Overexpression of acetyl-CoA synthetase | Boosts the primary precursor for fatty acid synthesis. | researchgate.net |

| Enhance Malonyl-CoA | Overexpression of acetyl-CoA carboxylase (ACC1) | Increases the supply of the extender unit for fatty acid elongation. | nih.gov |

| Promote VLCFA Synthesis | Expression of heterologous fatty acid synthase (FAS) systems | To bypass native regulation and enhance production of long-chain fatty acids. | researchgate.net |

| Ester Formation | Expression of wax ester synthase (e.g., from Marinobacter hydrocarbonoclasticus) | Catalyzes the final esterification step to produce fatty acid ethyl esters. | nih.gov |

| Prevent Product Degradation/Diversion | Deletion of genes for β-oxidation (e.g., POX1) and storage lipid synthesis (e.g., DGA1, LRO1) | Channels fatty acid precursors towards the desired product. | hmdb.ca |

The application of synthetic biology tools, such as the design of novel genetic circuits and the use of computational modeling, will further accelerate the development of microbial cell factories for the efficient and sustainable production of ethyl docosanoate.

常见问题

Q. Q1. How can Ethyl Docosanoate be reliably identified and quantified in complex biological matrices?

Methodological Answer : Ethyl docosanoate is often identified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) due to its non-polar nature . For quantification, internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. Calibration curves must span physiologically relevant concentrations (e.g., 0.1–100 µg/mL), and recovery rates should exceed 85% to ensure accuracy. Sample preparation often involves lipid extraction via Folch or Bligh-Dyer methods, followed by derivatization if required .

Q. Q2. What synthetic protocols are recommended for producing high-purity Ethyl Docosanoate?

Methodological Answer : Ethyl docosanoate is synthesized via esterification of docosanoic acid (C22:0) with ethanol under acid catalysis (e.g., sulfuric acid). Key parameters include:

- Molar ratio of 1:1.2 (acid:ethanol) to drive esterification completion.

- Reaction temperature of 70–80°C for 6–8 hours.

- Post-synthesis purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >98% purity .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported physicochemical properties of Ethyl Docosanoate?

Methodological Answer : Discrepancies in melting point, solubility, or spectral data (e.g., NMR, IR) often arise from impurities or methodological variability. To address this:

Q. Q4. What experimental designs are optimal for studying Ethyl Docosanoate’s role in lipid metabolism?

Methodological Answer : Use in vitro models (e.g., hepatocytes or adipocytes) with isotopic tracers (e.g., ¹³C-ethyl docosanoate) to track incorporation into lipid droplets or membranes. For in vivo studies, employ knockout models (e.g., PPAR-α/γ null mice) to isolate metabolic pathways. Dose-response relationships should be tested at 0.1–50 µM in vitro and 10–200 mg/kg in vivo .

Q. Q5. How can systematic reviews integrate heterogeneous data on Ethyl Docosanoate’s ecological toxicity?

Methodological Answer : Follow PRISMA guidelines to screen studies, prioritizing peer-reviewed data. For meta-analysis:

- Categorize endpoints (e.g., LC50 for Daphnia magna vs. EC50 for algae).

- Adjust for confounders (e.g., pH, temperature) using multivariate regression.

- Assess publication bias via funnel plots and Egger’s test. Note that limited toxicity data exist for Ethyl docosanoate, requiring extrapolation from structurally similar esters .

Q. Q6. What statistical methods are suitable for analyzing Ethyl Docosanoate’s dose-dependent effects?

Methodological Answer : Non-linear regression (e.g., Hill equation) models dose-response curves, while ANOVA with post-hoc tests (Tukey’s HSD) compares group means. For omics data (e.g., lipidomics), apply false discovery rate (FDR) correction to mitigate Type I errors. Replicate experiments ≥3 times to ensure power >0.8 .

Methodological Challenges

Q. Q7. How can researchers address the lack of standardized protocols for Ethyl Docosanoate in in vitro assays?

Methodological Answer : Develop lab-specific SOPs by:

Q. Q8. What strategies ensure reproducibility in Ethyl Docosanoate research across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。